molecular formula C22H23BrN4O2S B2925898 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide CAS No. 1171835-73-6

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide

Cat. No.: B2925898
CAS No.: 1171835-73-6
M. Wt: 487.42
InChI Key: GQLLEDNXYWMCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide” is a complex chemical compound with potential applications in scientific research . It is also known by registry numbers such as ZINC000017177659 .


Molecular Structure Analysis

The molecular structure of a compound like this would involve several functional groups, including an azepan-1-yl group, a pyridazin-3-yl group, and a benzenesulfonamide group . These groups contribute to the overall properties of the compound. For a detailed molecular structure analysis, it would be best to use software like ChemDraw or refer to a crystallography database.

Scientific Research Applications

Organic Synthesis Techniques

One area of research focuses on the development of novel synthesis techniques for benzonitriles and related compounds, utilizing (hetero)aryl bromides and electrophilic cyanation reagents. The efficiency of these methodologies has been demonstrated through the synthesis of pharmaceutical intermediates, highlighting the potential of similar compounds in facilitating diverse chemical reactions (Anbarasan, Neumann, & Beller, 2011).

Medicinal Chemistry Applications

In medicinal chemistry, the focus has been on the synthesis of novel compounds with potential therapeutic applications. For example, sulfonamide derivatives have been explored for their role in the synthesis of pyrrolobenzothiadiazepine precursors, offering insights into the development of new drugs (Hamasharif, Smith, Curran, & Hemming, 2017). Another study highlighted the synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes, indicating the versatility of similar compounds in coordinating with metals for potential applications in catalysis and material science (Hasan et al., 2003).

Material Science and Catalysis

Research has also been conducted on the design and stability of novel catalysts for organic reactions. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists explores the role of pyridine and bromine atoms in developing small molecular antagonists, potentially useful in HIV-1 infection prevention (Cheng De-ju, 2015). Additionally, the development of sulfonamide-substituted iron phthalocyanine for olefin oxidation highlights the importance of solubility and stability in designing efficient oxidation catalysts (Işci et al., 2014).

Advanced Organic Chemistry

The use of N-fluorobenzenesulfonimide as an Ag(i)-catalyst attenuator in the cycloisomerization of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives showcases the innovative application of sulfonamide compounds in facilitating complex organic transformations (Pang et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially act as an inhibitor or agonist for certain biological targets, depending on its structure and properties .

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2S/c23-18-7-11-20(12-8-18)30(28,29)26-19-9-5-17(6-10-19)21-13-14-22(25-24-21)27-15-3-1-2-4-16-27/h5-14,26H,1-4,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLLEDNXYWMCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.